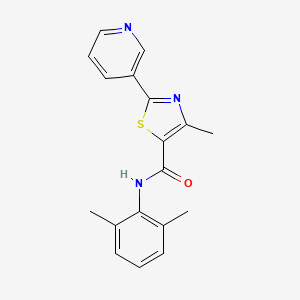

![molecular formula C21H19FN2O B4623260 N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-fluorobenzamide](/img/structure/B4623260.png)

N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-fluorobenzamide

Vue d'ensemble

Description

- "N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-fluorobenzamide" is a chemically synthesized compound. Its relevance in scientific research stems from its structural and functional properties, which are of interest in fields like medicinal chemistry and material science.

Synthesis Analysis

- Synthesis Techniques : The synthesis of similar fluorinated benzamide compounds often involves multistep chemical processes. For example, Mukherjee (1991) reported the synthesis of a related fluorinated benzamide neuroleptic starting from 3-(3,4-dimethoxyphenyl)-1-propanol, yielding the final product in 20-25% overall yield after several steps (Mukherjee, 1991).

Molecular Structure Analysis

- Structural Features : The molecular structure of benzamide derivatives is often characterized using techniques like X-ray diffraction, NMR, and IR spectroscopy. For instance, Hehir and Gallagher (2023) determined the crystal structure of a related compound, N-(2,3-difluorophenyl)-2-fluorobenzamide, using single crystal X-ray diffraction (Hehir & Gallagher, 2023).

Chemical Reactions and Properties

- Reactivity : Benzamide derivatives can participate in various chemical reactions. For example, Mukherjee et al. (1995) explored the radiosynthesis of fluorinated benzamide derivatives, involving nucleophilic substitution reactions (Mukherjee et al., 1995).

Physical Properties Analysis

- Solubility and Stability : The physical properties like solubility and stability of benzamide compounds are influenced by their molecular structure. Behniafar and Haghighat (2006) studied the solubility and thermal stability of aromatic poly(amide-imide)s derived from benzamides, showing how structural modifications can impact these properties (Behniafar & Haghighat, 2006).

Chemical Properties Analysis

- Chemical Stability and Reactivity : The chemical properties, including reactivity and stability, are crucial for understanding the potential applications of benzamide derivatives. Studies like those by Mukherjee (1990), which explore the synthesis of fluorinated benzamides, provide insights into the reactivity and potential functionalization of these compounds (Mukherjee, 1990).

Applications De Recherche Scientifique

TNF-α Production Inhibition

A study on N-pyridinyl(methyl)fluorobenzamides, including compounds related to N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-fluorobenzamide, highlighted their role as inhibitors of TNF-α production. Although less active compared to corresponding phthalimides, certain derivatives exhibited significant activity, indicating their potential in anti-inflammatory applications (Collin et al., 1999).

Spin-Spin Couplings Analysis

Research into 2-fluorobenzamide and its derivatives, including N-methyl variants, has revealed insights into spin-spin couplings between the aromatic fluorine and the nitrogen and carbon of the amide group. This highlights its utility in exploring intramolecular interactions and the impact of hydrogen bonding on molecular dynamics (Rae et al., 1993).

Polymeric Material Development

The synthesis and characterization of new polyamides, polyimides, and poly(amide-imide)s containing a triphenylamine group have been explored using derivatives of fluorobenzamide. These studies contribute to the development of high-performance materials with potential applications in electronics and photonics (Liaw et al., 2002).

Catalysis and Fluorination Processes

Investigations into the iron-catalyzed, fluoroamide-directed C-H fluorination have demonstrated the compound's role in facilitating chemoselective fluorine transfer. This research is pivotal for the development of novel methodologies in synthetic chemistry, offering an environmentally friendly alternative to traditional fluorination strategies (Groendyke et al., 2016).

Luminescence Sensing

Research into dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks has unveiled their potential in luminescence sensing, particularly for detecting benzaldehyde. This opens up avenues for developing sensitive and selective sensors for environmental monitoring and analytical applications (Shi et al., 2015).

Propriétés

IUPAC Name |

N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O/c1-14-9-10-15(2)18(12-14)20(16-6-5-11-23-13-16)24-21(25)17-7-3-4-8-19(17)22/h3-13,20H,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCNFDFYONHOQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]-2-fluorobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4623185.png)

![1-(4-bromophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)ethanone](/img/structure/B4623193.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2,5-dimethyl-3-furamide](/img/structure/B4623200.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)urea](/img/structure/B4623212.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4623216.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B4623233.png)

![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4623255.png)

![4-chloro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B4623259.png)

![2-(benzylthio)-N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4623273.png)

![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4623277.png)

![1-[(5,5-dimethyl-1-hexen-3-yn-1-yl)sulfonyl]-4-methylbenzene](/img/structure/B4623285.png)

![butyl 4-({[(3-methoxy-2-naphthoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4623286.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4623294.png)